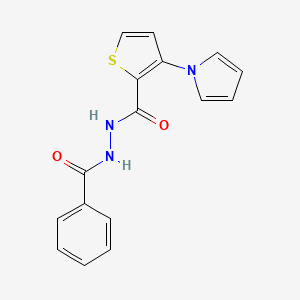

N'-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Description

N’-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a benzoyl group

Properties

IUPAC Name |

N'-benzoyl-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-15(12-6-2-1-3-7-12)17-18-16(21)14-13(8-11-22-14)19-9-4-5-10-19/h1-11H,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSWZXLHVNPAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves the reaction of benzoyl chloride with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

N'-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new compounds with enhanced properties .

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms, suggesting its potential use as an antimicrobial agent .

- Anticancer Activity : Preliminary investigations suggest that this compound may interfere with key signaling pathways involved in cancer cell proliferation, making it a candidate for further development as an anticancer therapeutic .

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Potential inhibition of cancer cell proliferation |

Industrial Applications

In addition to its research applications, this compound is explored for industrial uses, particularly in the development of advanced materials. Its unique chemical properties may lend themselves to applications in electronics or materials science where conductivity or fluorescence is desired .

Case Studies

Several studies have investigated the efficacy and potential applications of this compound:

- Antimicrobial Study : A study demonstrated that derivatives exhibited significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another investigation revealed that specific derivatives inhibited the proliferation of cancer cells in vitro, suggesting that modifications to the compound could enhance its anticancer properties .

Mechanism of Action

The mechanism of action of N’-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

N’-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: shares structural similarities with other compounds containing pyrrole and thiophene rings, such as:

Uniqueness

The uniqueness of N’-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N'-benzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, molecular interactions, and various biological evaluations, including antimicrobial, insecticidal, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide with benzoyl chloride. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C16H13N3O2S |

| Molecular Weight | 313.36 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as an antimicrobial agent .

Insecticidal Activity

The compound has also been evaluated for its insect growth regulatory effects. Laboratory tests indicated that it disrupts the growth of certain insect pests, particularly those affecting agricultural crops. The compound exhibited a lethal concentration (LC50) of approximately 25 ppm against Aedes aegypti, suggesting its efficacy as an insecticide .

Antioxidant Properties

In addition to its antimicrobial and insecticidal activities, this compound has shown antioxidant properties. It was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, where it demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was found to be 45 µg/mL, indicating moderate antioxidant potential .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins. The docking results suggest strong binding affinity with bacterial enzymes involved in cell wall synthesis, which may explain its antimicrobial activity. The binding energy values ranged from -7.5 to -8.5 kcal/mol, indicating favorable interactions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized derivatives of pyrrole-based compounds, this compound was one of the most effective against multi-drug resistant strains of bacteria. This highlights the compound's potential for development into a new class of antibiotics.

Case Study 2: Insect Growth Disruption

Field trials were conducted where crops treated with formulations containing this compound showed reduced pest populations and improved yield compared to untreated controls. This underscores its applicability in sustainable agriculture practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.